Cinnarizine clofibrate

Description

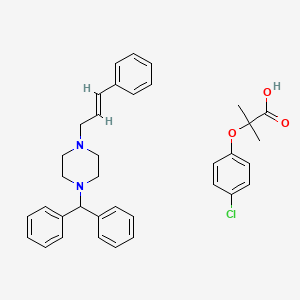

Structure

2D Structure

Properties

CAS No. |

60763-49-7 |

|---|---|

Molecular Formula |

C36H39ClN2O3 |

Molecular Weight |

583.2 g/mol |

IUPAC Name |

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine;2-(4-chlorophenoxy)-2-methylpropanoic acid |

InChI |

InChI=1S/C26H28N2.C10H11ClO3/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h1-17,26H,18-22H2;3-6H,1-2H3,(H,12,13)/b13-10+; |

InChI Key |

GNQQJMWZCJAUJT-RSGUCCNWSA-N |

Isomeric SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

I. Scholarly Characterization and Foundational Aspects of Cinnarizine

Historical Nomenclatural Designations and Current Academic Referencing

Cinnarizine (B98889) clofibrate (B1669205) is identified in scientific literature and chemical databases through a variety of names and identifiers. nih.gov Its most common designation is simply "Cinnarizine clofibrate." The International Nonproprietary Name (INN) system, which facilitates the identification of pharmaceutical substances, also recognizes this name. nih.govwho.int In Latin, it is referred to as Cinnarizini clofibras, and in French and Spanish, it is known as Clofibrate de cinnarizine and Clofibrato de cinarizina, respectively. nih.gov

Historically and in different contexts, a range of synonyms have been used. These include the alphanumeric code LM-16. nih.gov The systematic chemical name, following IUPAC nomenclature, is 2-(p-Chlorophenoxy)-2-methylpropionic acid compound with (E)-1-cinnamyl-4-(diphenylmethyl)piperazine (1:1). nih.govmedkoo.com This name precisely describes the two components of the compound and their stoichiometric relationship.

For academic and database referencing, several key identifiers are assigned to this compound. The Chemical Abstracts Service (CAS) has assigned it the registry number 60763-49-7. nih.govchemnet.comchemnet.com This unique numerical identifier is crucial for unambiguous identification in scientific literature and databases. Additionally, it has a UNII (Unique Ingredient Identifier) of 8RJ419895I. nih.govontosight.ai

Interactive Table 1: Nomenclatural Designations and Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

| Common Name | This compound | nih.gov |

| INN (Latin) | Cinnarizini clofibras | nih.gov |

| INN (French) | Clofibrate de cinnarizine | nih.gov |

| INN (Spanish) | Clofibrato de cinarizina | nih.gov |

| Synonym | LM-16 | nih.govmedkoo.com |

| IUPAC Name | 2-(p-Chlorophenoxy)-2-methylpropionic acid compound with (E)-1-cinnamyl-4-(diphenylmethyl)piperazine (1:1) | nih.govmedkoo.com |

| CAS Number | 60763-49-7 | nih.govchemnet.comchemnet.com |

| UNII | 8RJ419895I | nih.govontosight.ai |

Fundamental Chemical Classification within Medicinal Chemistry

This compound is a combination of two distinct chemical entities, and its classification within medicinal chemistry reflects this dual nature. ontosight.ai It is broadly categorized as a piperazine (B1678402) derivative. medkoo.comontosight.aicymitquimica.com This classification stems from the cinnarizine component, which features a piperazine ring as a core structural motif. ncats.io

The compound is formed by the salt of (E)-1-cinnamyl-4-diphenylmethyl-piperazine (cinnarizine) with 2-(p-chlorophenoxy)-2-methylpropionic acid (clofibric acid). ontosight.ai Cinnarizine itself is classified as a first-generation antihistamine and a calcium channel blocker. drugbank.comnih.govwikipedia.org Its antihistaminic properties are attributed to its action as a histamine (B1213489) H1 receptor antagonist, while its calcium channel blocking activity primarily affects vascular smooth muscle. ncats.iodrugbank.comnih.gov

The clofibrate component, or more accurately, clofibric acid, belongs to the class of fibric acid derivatives. ontosight.aincats.io Clofibrate is known to be an agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α). pharmacompass.comdrugbank.com This action leads to alterations in gene expression that influence lipid metabolism. pharmacompass.comdrugbank.com

Therefore, this compound can be dually classified as a piperazine derivative with combined antihistaminic, calcium channel blocking, and lipid-lowering properties. medkoo.comontosight.ai This unique combination was designed to leverage the therapeutic actions of both constituent molecules. ontosight.ai

Interactive Table 2: Chemical and Pharmacological Classification

| Component | Chemical Class | Pharmacological Class | Source(s) |

| Cinnarizine | Diphenylmethylpiperazine | Antihistamine (H1 receptor antagonist), Calcium Channel Blocker | drugbank.comwikipedia.org |

| Clofibric Acid | Fibric acid derivative | PPAR-α agonist, Antihyperlipidemic | ontosight.aipharmacompass.comdrugbank.com |

| This compound | Piperazine derivative | Antihistamine, Calcium Channel Blocker, Lipid-modifying agent | medkoo.comontosight.aicymitquimica.com |

Ii. Synthetic Pathways and Molecular Modifications of Cinnarizine

Established Synthetic Methodologies for Cinnarizine (B98889) Parent Compound

The synthesis of cinnarizine typically involves the N-alkylation of a piperazine (B1678402) derivative with a cinnamyl halide. One common pathway involves the reaction of 1-(diphenylmethyl)piperazine (also known as benzhydrylpiperazine) with cinnamyl chloride. google.comgoogle.com

Chemical Precursors and Reaction Mechanism Considerations

The primary chemical precursors for the synthesis of cinnarizine are piperazine and derivatives of diphenylmethane (B89790) and cinnamaldehyde. The synthesis can be approached in a multi-step process.

A common synthetic route can be outlined as follows:

Synthesis of Diphenylmethane (Ditane): Benzene reacts with benzyl (B1604629) chloride in the presence of a Lewis acid catalyst like zinc chloride to produce diphenylmethane. google.com

Synthesis of Diphenylmethyl Chloride (Diphenyl-chloromethane): Diphenylmethane is chlorinated to form diphenylmethyl chloride. This can be achieved by reacting diphenylmethane with chlorine under heating and catalysis, for instance, with azobisisobutyronitrile. google.com

Synthesis of 1-(Diphenylmethyl)piperazine (Benzhydrylpiperazine): Anhydrous piperazine is reacted with diphenylmethyl chloride. This nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of diphenylmethyl chloride, yields 1-(diphenylmethyl)piperazine. google.comresearchgate.net

Synthesis of Cinnamyl Chloride: This precursor can be synthesized from cinnamyl alcohol by reaction with concentrated hydrochloric acid in a suitable solvent like dichloromethane. google.com

Final Condensation to Cinnarizine: 1-(Diphenylmethyl)piperazine is then reacted with cinnamyl chloride in the presence of a base, such as sodium carbonate, to yield the final product, cinnarizine. google.com

The reaction mechanism for the final step is a nucleophilic substitution, where the secondary amine of the 1-(diphenylmethyl)piperazine acts as a nucleophile, attacking the electrophilic carbon of the cinnamyl chloride and displacing the chloride ion.

| Step | Reactants | Product | Key Conditions |

| 1 | Benzene, Benzyl chloride | Diphenylmethane | Zinc chloride catalyst |

| 2 | Diphenylmethane, Chlorine | Diphenylmethyl chloride | Heating, Catalyst (e.g., AIBN) |

| 3 | Anhydrous piperazine, Diphenylmethyl chloride | 1-(Diphenylmethyl)piperazine | Presence of a minor amount of water |

| 4 | Cinnamyl alcohol, Hydrochloric acid | Cinnamyl chloride | Dichloromethane solvent |

| 5 | 1-(Diphenylmethyl)piperazine, Cinnamyl chloride | Cinnarizine | Base (e.g., Sodium carbonate) |

Alternatively, some methods involve first reacting piperazine with cinnamyl chloride to form cinnamyl piperazine, which is then reacted with diphenylmethyl chloride to obtain cinnarizine. google.com

Synthetic Optimization Strategies

To enhance the efficiency and yield of cinnarizine synthesis, various optimization strategies have been explored. One patented method reports a yield of over 85% and a purity of over 99% by carefully controlling the reaction process with gas chromatography (GC) and high-performance liquid chromatography (HPLC). google.com This method also focuses on improving the yield of the diphenylmethyl chloride intermediate to over 96%. google.com

Key optimization parameters include:

Reactant Ratios: The molar ratios of the reactants are crucial. For instance, the weight ratio of benzhydryl piperazine to cinnamyl chloride can be optimized to around 2:1.4. google.com

Catalyst and Solvent Selection: The choice of catalyst and solvent system at each step can significantly impact the reaction rate and purity of the products.

pH Control: In the synthesis of 1-(diphenylmethyl)piperazine, controlling the pH during the workup process is important for isolating the product. google.com

Rational Design and Synthesis of Cinnarizine Analogues and Derivatives

The rational design of cinnarizine analogues aims to modify its pharmacological profile, potentially enhancing its therapeutic efficacy or reducing side effects. This often involves structural modifications to the core diphenylmethylpiperazine scaffold.

Structural Analogues with Divergent Pharmacological Profiles (e.g., Flunarizine)

A prominent structural analogue of cinnarizine is flunarizine (B1672889). nih.gov Flunarizine is a difluorinated derivative of cinnarizine, with fluorine atoms substituted on the para positions of both phenyl rings of the diphenylmethyl group. aapharma.ca This seemingly minor modification leads to significant differences in its pharmacokinetic and pharmacodynamic properties.

| Compound | Chemical Structure | Key Pharmacological Properties |

| Cinnarizine | (E)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine | Antihistamine, Calcium channel blocker pediatriconcall.com |

| Flunarizine | 1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | Selective calcium antagonist with a longer plasma half-life than cinnarizine nih.govnih.gov |

Flunarizine is also a selective calcium entry blocker, but it exhibits a much longer plasma half-life compared to cinnarizine, allowing for once-daily administration. nih.gov While both compounds are used for vertigo, flunarizine is also established in the prophylaxis of migraine. nih.govpediatriconcall.com The synthesis of flunarizine follows a similar pathway to that of cinnarizine, utilizing 1-[bis(4-fluorophenyl)methyl]piperazine (B154382) as a key intermediate.

The design of other analogues can involve modifications at various positions, such as the cinnamyl group or the piperazine ring, to explore new therapeutic activities.

Stereochemical Influences on Synthetic Yields and Purity

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its biological activity. nih.gov In the case of cinnarizine, the molecule possesses a stereocenter at the carbon atom of the diphenylmethyl group. However, as the two phenyl groups are identical, this center is prochiral. The introduction of different substituents on the phenyl rings, as in some analogues, would create a chiral center, leading to the existence of enantiomers.

The double bond in the cinnamyl group of cinnarizine exists as the E-isomer (trans). The stereochemistry of this double bond is an important factor for the drug's activity and is controlled during the synthesis.

While the synthesis of cinnarizine itself does not typically focus on separating enantiomers (as it is not chiral), the principles of stereoselective synthesis become critical when designing chiral analogues. The use of chiral catalysts or starting materials can lead to the preferential formation of one enantiomer over the other, which can be crucial as different enantiomers of a drug can have different pharmacological activities and metabolic fates. ijpsr.com The purity of the final product is also influenced by the stereochemical purity of the starting materials and the control of stereochemistry throughout the reaction sequence.

Iii. Molecular and Cellular Mechanisms of Cinnarizine Action

Receptor-Level Interactions and Intracellular Signal Transduction Pathways

Cinnarizine's therapeutic and adverse effects are rooted in its ability to interact with multiple receptor systems. It is known to bind to calcium channels, histamine (B1213489) receptors, muscarinic acetylcholine (B1216132) receptors, and dopamine (B1211576) receptors. nih.govpediatriconcall.com This multi-target profile underlies its complex pharmacological actions.

Cinnarizine (B98889) functions as a selective inhibitor of voltage-gated calcium channels, demonstrating activity against both L-type and T-type subtypes. nih.govpediatriconcall.com The primary mechanism of action is the direct blockade of the channel's pore. nih.govresearchgate.net Structural studies reveal that the cinnarizine molecule settles directly beneath the channel's selectivity filter, physically obstructing the pathway for ion conduction. nih.govresearchgate.net This inhibition of calcium influx into cells, particularly vascular smooth muscle cells, leads to vasorelaxation. mims.comnih.gov

In vitro studies on vestibular type II hair cells isolated from guinea pigs have quantified this inhibitory effect. nih.gov In these cells, which possess L-type-like calcium currents, cinnarizine inhibited the currents in a concentration-dependent manner with a half-maximal inhibitory concentration (IC50) of 1.5 μM. nih.gov The blockade was found to be reversible, although reversibility decreased at higher concentrations, suggesting an accumulation of the drug in the cell membrane. nih.gov This direct action on vestibular hair cells is a key molecular mechanism contributing to its therapeutic effects in treating vertigo. nih.gov

| Channel Subtype | Mechanism of Action | Key Research Finding | Reference |

|---|---|---|---|

| L-type | Pore blockade, inhibiting Ca2+ influx | Inhibited voltage-dependent Ca2+ currents in vestibular hair cells with an IC50 of 1.5 μM. | nih.gov |

| T-type | Inhibition of Ca2+ channels | Identified as an antagonist of T-type voltage-operated calcium ion channels. | nih.goviiarjournals.org |

Cinnarizine is classified as a first-generation piperazine (B1678402) H1-antihistamine. nih.gov Its mechanism involves acting as a competitive antagonist at histamine H1 receptors, meaning it binds to the receptors but does not activate them, thereby blocking the actions of endogenous histamine. nih.govpatsnap.com This antagonism is central to its use in preventing the symptoms of motion sickness. www.nhs.uk

The intracellular signaling consequences of H1 receptor blockade by cinnarizine include the attenuation of inflammatory processes. nih.gov It interferes with the agonist action of histamine, which leads to a reduction in the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor via the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways. nih.gov This, in turn, can decrease the expression of pro-inflammatory cytokines and cell adhesion molecules. nih.gov

In addition to its other activities, cinnarizine also possesses anticholinergic properties through its ability to bind to and block muscarinic acetylcholine receptors (mAChRs). guidetopharmacology.orgnih.gov These receptors are G protein-coupled receptors that are stimulated by acetylcholine and play a significant role in the parasympathetic nervous system. wikipedia.org This muscarinic antagonist action is believed to contribute to cinnarizine's effectiveness as an anti-emetic agent. nih.gov

Cinnarizine exhibits antidopaminergic properties, which are primarily associated with the blockade of dopamine D2 receptors. nih.govnih.gov This interaction is a significant factor in the compound's profile of adverse effects. guidetopharmacology.org A study using single-photon emission computed tomography (SPECT) in patients undergoing treatment with cinnarizine found that the striatal dopamine D2 receptor-binding potential was reduced by 14% to 63%. researchgate.netnih.gov

This neuroleptic-like action of blocking D2 receptors is considered the major reason for the extrapyramidal side effects, such as drug-induced parkinsonism, that can be caused by cinnarizine. guidetopharmacology.orgresearchgate.netnih.gov Research in animal models also indicates that chronic treatment with cinnarizine can alter the densities of both D1 and D2 receptors in the brain. nih.gov

| Receptor Target | Action | Functional Consequence | Reference |

|---|---|---|---|

| Histamine H1 | Competitive Antagonist | Anti-emetic, anti-inflammatory effects. | nih.govnih.gov |

| Muscarinic Acetylcholine | Antagonist / Binder | Contributes to anti-emetic effects. | guidetopharmacology.orgnih.gov |

| Dopamine D2 | Antagonist / Blocker | Extrapyramidal side effects (e.g., parkinsonism). | researchgate.netnih.gov |

| Dopamine D1 | Alters receptor density | Interactions may be necessary for D2-mediated behavioral events. | nih.gov |

Non-Receptor Mediated Cellular Effects (In Vitro Studies)

Beyond its direct interactions with cell surface receptors, cinnarizine has been shown to exert cellular effects that influence fundamental processes like cell proliferation and survival.

In vitro research has revealed that cinnarizine possesses cytotoxic activity against certain cancer cells, specifically hematological malignancies. iiarjournals.org In a study investigating its effects on various myeloma and lymphoma cell lines, cinnarizine was found to trigger significant apoptotic activity in a concentration-dependent manner. iiarjournals.org A notable finding was the selective nature of this effect; the viability of healthy peripheral blood mononuclear cells was largely unaffected by the drug. iiarjournals.org

The study determined the half-maximal inhibitory concentration (IC50) values for several neoplastic cell lines after 72 hours of incubation. For most human myeloma (OPM-2, RPMI-8226, U-266) and lymphoma (Oci Ly 8, Lam 53, Raji) cell lines, doses of approximately 35-37 μM were sufficient to reduce cell viability by 50%. iiarjournals.org The authors of the study suggested that this selective induction of apoptosis might stem from an inhibition of the WNT signaling pathway. iiarjournals.org An earlier study in animal models also noted that cinnarizine can affect mitosis and cell proliferation in the heart and aorta under hypertensive conditions. nih.gov

| Cell Line (Neoplastic Type) | IC50 Value (after 72h) |

|---|---|

| KMS-18 (Human Myeloma) | > 30 μM (higher doses required) |

| OPM-2 (Human Myeloma) | ~35 μM |

| RPMI-8226 (Human Myeloma) | ~35 μM |

| U-266 (Human Myeloma) | ~35 μM |

| Oci Ly 8 (Human Lymphoma) | ~37 μM |

| Lam 53 (Human Lymphoma) | ~37 μM |

| Raji (Human Lymphoma) | ~36 μM |

| SU DHL 4 (Human Lymphoma) | ~180 μM |

Modulation of Key Intracellular Signaling Pathways (e.g., WNT/β-catenin, NF-κB, ERK1/2)

The constituent parts of cinnarizine clofibrate (B1669205), namely cinnarizine and clofibrate, are understood to influence several critical intracellular signaling cascades. The majority of the known modulatory effects on these pathways are attributed to clofibrate, primarily through its action as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.

WNT/β-catenin Pathway: The clofibrate component, as a PPARα agonist, is implicated in the modulation of the WNT/β-catenin signaling pathway. Activation of PPARα has been shown to suppress Wnt signaling. diabetesjournals.org Studies involving other PPARα agonists, such as fenofibrate (B1672516), have demonstrated an ability to attenuate the expression of fibrotic factors and suppress Wnt signaling induced by high glucose or the Wnt3a ligand in renal cells. diabetesjournals.org This interaction may occur at the level of the Wnt coreceptor, as PPARα activation has been linked to decreased stability of the Low-density lipoprotein receptor-related protein 6 (LRP6), a key component in the Wnt signaling cascade. diabetesjournals.org Furthermore, an opposing interplay between PPARγ (a related receptor) and the WNT/β-catenin pathway is well-documented, where activation of PPARγ leads to the inhibition of β-catenin. nih.govfrontiersin.org This suggests that fibrates, including clofibrate, may exert some of their effects by downregulating this key developmental and pro-fibrotic pathway.

NF-κB Pathway: Clofibrate's activity as a PPARα agonist is strongly linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov Research on the fibrate class of drugs shows that PPARα activation interferes with NF-κB signaling. nih.gov Mechanistically, this can occur through direct binding of PPARα to the p65 subunit of NF-κB, which inhibits its activity. nih.gov Additionally, PPARα activation can increase the expression and activity of the inhibitor of NF-κB, IκBα. nih.govnih.gov In studies using fenofibrate on human macrophage cell lines, pretreatment was found to significantly decrease the nuclear translocation of the NF-κB p50 and p65 subunits, effectively sequestering them in the cytoplasm and preventing the transcription of pro-inflammatory target genes and cytokines like TNF-α, IL-1β, IL-6, and IL-8. nih.govnih.govresearchgate.net

ERK1/2 Pathway: The direct modulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway by either cinnarizine or clofibrate is less clearly defined as a primary mechanism of action. The ERK1/2 cascade is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates processes like cell proliferation, differentiation, and survival. nih.gov While some research has implicated the MEK/ERK1/2 cascade in the regulation of lipid metabolism and fatty liver disease, the precise role of fibrates like clofibrate in directly modulating this pathway is still under investigation. tbzmed.ac.ir Some computational drug repositioning studies have evaluated the efficacy of targeting ERK1/2 in conjunction with other pathways, and have included clofibrate derivatives in their screening libraries, but this does not confirm a direct modulatory role. mdpi.com

Effects on Isolated Smooth Muscle Cell Contraction (In Vitro Models)

Both cinnarizine and clofibrate have been demonstrated to inhibit the contraction of isolated smooth muscle cells in various in vitro models. These effects are achieved through distinct, yet complementary, mechanisms primarily related to the regulation of intracellular calcium.

Cinnarizine: Cinnarizine is well-established as a potent inhibitor of smooth muscle contraction, an effect attributed to its calcium channel blocking activity. nih.govdrugbank.com It selectively inhibits the influx of calcium into depolarized vascular smooth muscle cells by blocking both L-type and T-type voltage-gated calcium channels. nih.govdrugbank.com This action prevents the availability of free calcium ions necessary for the induction and maintenance of muscle contraction. nih.gov Cinnarizine is described as an "anti-vasoconstrictor" because it does not have a direct vasodilatory effect but rather selectively inhibits contractions stimulated by various spasmogens and vasoconstrictor agents. nih.gov Studies on isolated arterial strips from rats have shown that cinnarizine effectively inhibits contractile responses induced by agents such as potassium chloride (KCl) and norepinephrine. nih.gov

Clofibrate: Clofibrate has also been found to inhibit the contractility of isolated vascular smooth muscle. In studies using rabbit aortic rings, clofibrate was shown to inhibit contractions induced by receptor-mediated agonists, including norepinephrine, histamine, and angiotensin II. nih.gov This inhibitory effect was most pronounced in a low-calcium medium, suggesting that clofibrate's mechanism may involve interference with the utilization of membrane-bound calcium stores that are mobilized upon receptor activation. nih.gov Notably, clofibrate did not inhibit contractions triggered by depolarizing concentrations of K+, which directly activate voltage-gated calcium channels. nih.gov In a different smooth muscle model, the longitudinal muscle of the mouse distal colon, clofibrate was found to induce relaxation. This effect was shown to be independent of PPAR-α activation and appeared to be mediated by the regulation of myosin light-chain phosphatase (MLCP) activity, which would desensitize the contractile machinery to calcium. nih.gov

Table 1: In Vitro Effects of Cinnarizine on Smooth Muscle Contraction

| Tissue Preparation | Contractile Agent | Species | Key Finding | Reference |

|---|---|---|---|---|

| Aortic, carotid, and iliac arterial strips | Potassium Chloride (KCl) | Rat | Cinnarizine inhibited KCl-induced contractions. | nih.gov |

| Aortic, carotid, and iliac arterial strips | Norepinephrine | Rat | Cinnarizine inhibited norepinephrine-induced contractions. | nih.gov |

Table 2: In Vitro Effects of Clofibrate on Smooth Muscle Contraction

| Tissue Preparation | Contractile Agent | Species | Key Finding | Reference |

|---|---|---|---|---|

| Rabbit Aortic Muscle Rings | Norepinephrine | Rabbit | Inhibited receptor-mediated contraction, likely by interfering with membrane-bound calcium utilization. | nih.gov |

| Rabbit Aortic Muscle Rings | Histamine | Rabbit | Inhibited receptor-mediated contraction. | nih.gov |

| Rabbit Aortic Muscle Rings | Angiotensin II | Rabbit | Inhibited receptor-mediated contraction. | nih.gov |

| Rabbit Aortic Muscle Rings | Potassium Chloride (KCl) | Rabbit | Did not inhibit contractions triggered by depolarization. | nih.gov |

Iv. Biopharmaceutical Research of Cinnarizine in Vitro and Computational Aspects

In Vitro Drug Product Performance and Dissolution Rate Studies

In vitro studies are fundamental to characterizing the performance of cinnarizine (B98889) formulations. These studies aim to predict in vivo behavior by simulating the conditions of the human gastrointestinal tract.

The solubility of cinnarizine is markedly higher in acidic environments compared to neutral or alkaline conditions. nih.govresearchgate.net This pH-dependent solubility is a key determinant of its oral absorption. The drug dissolves readily in the low pH of the stomach, but as it transitions to the higher pH of the small intestine, it is prone to precipitation. researchgate.netnih.gov

Studies have shown that cinnarizine's solubility decreases significantly as the pH increases. For instance, its solubility has been reported as 0.29 mg/mL in a pH 2.0 buffer, which drops to 0.017 mg/mL at pH 5.0 and further to 0.002 mg/mL at pH 6.5. nih.gov This dramatic decrease highlights the potential for the drug to precipitate out of solution upon entering the intestines, which could limit the amount of drug available for absorption. nih.gov

However, research using two-stage biorelevant dissolution models, which simulate the transition from stomach to intestine, has shown that cinnarizine can remain in a metastable supersaturated state. biorelevant.com In one study, after dissolving in simulated gastric fluid (FaSSGF), the drug did not significantly precipitate upon transition to simulated intestinal fluid (FaSSIF), maintaining a supersaturated concentration for at least two hours. biorelevant.com This suggests that if the drug dissolves in the stomach, it may remain available for absorption in the upper small intestine despite the pH change. biorelevant.com The kinetics of this precipitation are influenced by factors such as the concentration of bile salts. nih.gov

| pH | Solubility (mg/mL) | Reference |

|---|---|---|

| 2.0 | 0.29 | nih.gov |

| 5.0 | 0.017 | nih.gov |

| 6.5 | 0.002 | nih.gov |

Standardized in vitro dissolution tests are crucial for assessing the quality and predicting the in vivo performance of cinnarizine formulations. usp.org Common methodologies employ USP Apparatus 1 (basket) or Apparatus 2 (paddle). rjptonline.orgresearchgate.netnih.gov Test conditions are optimized to be discriminative, meaning they can detect differences in formulation performance that might affect bioavailability.

For cinnarizine, dissolution media are often acidic to reflect the gastric environment where dissolution is expected to be highest. nih.gov A common medium is 0.1 N HCl or simulated gastric fluid (pH 1.2-2.0). nih.govrjptonline.orgresearchgate.netsphinxsai.com Studies have utilized various rotational speeds, typically ranging from 50 to 150 rpm, to simulate different hydrodynamic conditions in the gut. nih.govrjptonline.org

Optimization of dissolution methods often involves factorial design to identify the most influential parameters. researchgate.net For a 75 mg cinnarizine capsule, a 2³ full factorial design determined that using 0.1 M HCl as the medium, a basket apparatus at 100 rpm, and a 30-minute collection time were adequate conditions. researchgate.net The USP IV (flow-through cell) apparatus has also been explored as it can prevent the precipitation of the dissolved drug, which can occur in the USP II apparatus when the pH is changed to simulate intestinal conditions. nih.gov

| Apparatus | Medium | Volume (mL) | Rotation Speed (rpm) | Temperature (°C) |

|---|---|---|---|---|

| USP Apparatus 2 (Paddle) | Hydrochloric acid buffer pH 2.0 | 900 | 50 | 37 ± 0.5 |

| USP Apparatus 1 (Basket) | Simulated Gastric Fluid (pH 1.2) | 900 | 150 | 37 ± 0.5 |

| USP Apparatus 1 (Basket) | 0.1 M HCl | - | 100 | - |

| USP Apparatus 2 (Paddle) | pH 6.8 phosphate (B84403) buffer | 900 | 50 | - |

In Vitro Permeability and Mechanistic Absorption Models

In vitro models using cell monolayers, such as Caco-2 cells, are commonly used to assess the intestinal permeability of drugs. These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelium. While specific apparent permeability coefficient (Papp) values for cinnarizine from Caco-2 studies are not detailed in the provided search results, its classification as a high-permeability compound is well-established. nih.gov This high permeability is attributed to its high lipophilicity, indicated by a log P value of 5.8. nih.govnih.gov This characteristic allows it to readily pass through the lipid membranes of intestinal cells via passive diffusion. wikipedia.org

Pharmaceutical excipients can significantly influence the in vitro behavior of cinnarizine. Formulation strategies often aim to enhance solubility and maintain the drug in a dissolved state to leverage its inherent high permeability.

Cyclodextrins : Complexation with β-cyclodextrin has been shown to significantly increase the dissolution rate of cinnarizine. researchgate.net This enhancement is crucial as presenting the drug in a dissolved form is key to its absorption. researchgate.net

Lipid-Based Formulations : Self-nanoemulsifying drug delivery systems (SNEDDS) have been developed to improve the solubility and dissolution of cinnarizine. nih.govnih.govnih.gov These formulations form fine oil-in-water nanoemulsions upon contact with aqueous media in the gut, which can keep the lipophilic drug solubilized and prevent precipitation. nih.govnih.gov In vitro studies show that SNEDDS formulations can significantly increase the percentage of drug release compared to the pure drug or conventional tablets. nih.govnih.gov

Precipitation Inhibitors : To counteract the risk of cinnarizine precipitating from supersaturated solutions (such as those created by SNEDDS), various excipients like polymers and surfactants are investigated for their ability to inhibit or delay precipitation kinetics. ruc.dk Screening assays have identified excipients that can effectively maintain supersaturation, thereby increasing the potential for absorption. ruc.dkresearchgate.net

Biorelevant Media and In Silico Modeling in Biopharmaceutics

To improve the in vitro-in vivo correlation (IVIVC), dissolution studies are increasingly performed in biorelevant media that mimic the composition of human intestinal fluids in fasted (FaSSIF) and fed (FeSSIF) states. biorelevant.comijrps.com

These media contain bile salts and lecithin, which can significantly affect the solubility and dissolution of lipophilic drugs like cinnarizine. researchgate.netijrps.com Studies in FaSSIF and FeSSIF have shown that cinnarizine's dissolution can be influenced by these components and that such media can help predict potential food effects on its absorption. biorelevant.combiorelevant.com For example, tests in these media suggested a positive food effect for cinnarizine, meaning bioavailability may increase when taken with a meal. biorelevant.com Two-stage dissolution models that transition from simulated gastric fluid (FaSSGF) to FaSSIF are particularly useful for studying the interplay of dissolution and potential precipitation for weak bases like cinnarizine. biorelevant.com

In silico tools, such as GastroPlus®, play a vital role in modern biopharmaceutical research. nih.govelectrolabgroup.comsimulations-plus.com These software platforms use physiologically based pharmacokinetic (PBPK) models to simulate the absorption, distribution, metabolism, and excretion of drugs. nih.gov By inputting data from in vitro experiments—such as pH-dependent solubility, dissolution rates in biorelevant media, and precipitation kinetics—these models can predict the in vivo plasma concentration-time profiles of cinnarizine. nih.govresearchgate.net This integrated approach allows researchers to identify key factors affecting bioavailability, such as the rate of intestinal precipitation, and to explore the potential impact of different formulation strategies virtually before conducting clinical studies. nih.gov

Utilization of Fasted-State Simulated Intestinal Fluid (FaSSIF) in Biopharmaceutical Research

Biorelevant dissolution studies using FaSSIF are designed to mimic the conditions in the fasted-state small intestine, providing a more accurate prediction of a drug's behavior in the human body compared to simple buffer solutions. ijrps.comdiva-portal.org Research has shown that while cinnarizine dissolves effectively in simulated gastric fluid, its behavior upon transition to FaSSIF is critical. biorelevant.com Studies have demonstrated that cinnarizine can form a metastable supersaturated state in FaSSIF, meaning it remains dissolved at a concentration higher than its equilibrium solubility without immediately precipitating. biorelevant.com This sustained supersaturation is a key factor in its absorption, as it keeps the drug in a dissolved state available for uptake into the bloodstream. biorelevant.com

The composition of FaSSIF, which includes bile salts and phospholipids, plays a significant role in the solubilization of lipophilic drugs like cinnarizine. ijrps.com For instance, the solubility of cinnarizine is notably higher in FaSSIF compared to aqueous buffers at the same pH. diva-portal.org This highlights the importance of using such biorelevant media to obtain clinically relevant data on drug dissolution and potential precipitation kinetics. researchgate.net

Interactive Table: Solubility of Cinnarizine in Different Media.

| Medium | pH | Solubility (µg/mL) | Reference |

| Aqueous Buffer | 6.5 | 0.16 | researchgate.net |

| FaSSIF-V2 | 6.5 | 2.82 | researchgate.net |

| 2% Sodium Lauryl Sulfate | 6.5 | 120 | researchgate.net |

These studies underscore the utility of FaSSIF in characterizing the complex interplay between dissolution, supersaturation, and precipitation of cinnarizine, providing valuable insights for formulation development and predicting in vivo performance. nih.govresearchgate.net

Application of Physiologically Based Absorption Modeling (PBAM) for In Vitro-In Silico Correlations (e.g., GastroPlus®)

Physiologically Based Absorption Modeling (PBAM), often implemented using software like GastroPlus®, represents a powerful computational approach to simulate the absorption of drugs from the gastrointestinal tract. nih.govjapsonline.com These models integrate physicochemical properties of the drug, formulation characteristics, and physiological parameters of the gastrointestinal system to predict the in vivo pharmacokinetic profile. nih.gov For a drug like cinnarizine, which exhibits complex absorption behavior due to its pH-dependent solubility and potential for intestinal precipitation, PBAM is an invaluable tool. nih.govresearchgate.net

The development of a PBAM for cinnarizine typically involves the use of in vitro data, such as solubility and dissolution profiles in biorelevant media like FaSSIF, as inputs to the model. nih.govnih.gov The Advanced Compartmental Absorption and Transit (ACAT) model within GastroPlus®, for example, can simulate the transit of the drug through different segments of the gastrointestinal tract, each with its specific physiological conditions (e.g., pH, volume, transit time). nih.gov

A key application of PBAM for cinnarizine is to establish in vitro-in silico correlations (IVISCs). nih.gov By integrating experimental data on cinnarizine's precipitation behavior in FaSSIF into the model, researchers can more accurately predict its plasma concentration-time profiles. nih.gov Studies have shown that a precipitation-integrated modeling approach can successfully predict the mean plasma profiles observed in clinical studies of cinnarizine. nih.gov This allows for the investigation of factors that contribute to variability in drug absorption, such as differences in bile salt concentrations in the intestine. nih.gov

Interactive Table: Key Parameters in PBAM for Cinnarizine.

| Parameter | Description | Importance for Cinnarizine Modeling |

| Solubility | The maximum amount of drug that can dissolve in a given solvent at a specific temperature. | pH-dependent; crucial for predicting dissolution in the stomach and potential precipitation in the intestine. nih.gov |

| Permeability | The ability of the drug to pass through the intestinal membrane. | Cinnarizine has moderate permeability. nih.gov |

| Dissolution Rate | The speed at which the drug dissolves from its solid form. | Influenced by formulation and gastrointestinal fluid composition. |

| Precipitation Rate | The rate at which the dissolved drug comes out of solution. | A critical factor for weakly basic drugs like cinnarizine that can supersaturate in the intestine. nih.govresearchgate.net |

| Gastrointestinal Physiology | pH, transit times, fluid volumes in different segments of the gut. | These parameters directly affect the dissolution, solubility, and absorption of cinnarizine. nih.gov |

Furthermore, PBAM can be used to explore "what-if" scenarios, such as the impact of food on drug absorption or the effect of formulation changes, thereby guiding formulation development and reducing the need for extensive clinical trials. nih.govjapsonline.com The ability of software like GastroPlus® to link in vitro dissolution data with in vivo performance makes it a critical tool in modern biopharmaceutical research for drugs with complex absorption characteristics like cinnarizine. nih.govsemanticscholar.org

V. Non Clinical Biotransformation and Metabolic Investigations of Cinnarizine

Enzymatic Systems Governing Cinnarizine (B98889) Metabolism

The biotransformation of cinnarizine is extensive and primarily facilitated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govdrugbank.com These oxidative reactions are critical for converting the lipophilic parent drug into more water-soluble compounds for excretion. drugbank.com

Research using human liver microsomes has identified specific CYP isoforms responsible for the metabolism of cinnarizine. bioivt.com The primary enzyme involved is CYP2D6, which is largely responsible for the extensive metabolism of the compound. nih.govbioivt.com Specifically, CYP2D6 has been shown to catalyze the p-hydroxylation (para-hydroxylation) of the cinnamyl phenyl ring of cinnarizine. mdpi.com This pathway's activity shows a high correlation with debrisoquine (B72478) 4-hydroxylase activity, a known marker for CYP2D6 function. bioivt.com The selective inhibition of CYP2D6 by compounds like quinidine (B1679956) significantly suppresses this ring-hydroxylation, further confirming the central role of this isoform. bioivt.com

Another isoform, CYP2B6, has been identified as having activity for the p-hydroxylation of the diphenylmethyl group of cinnarizine. mdpi.com While CYP2D6 and CYP2C9 are major enzymes in the metabolism of many drugs, the most clearly defined roles in cinnarizine's oxidative metabolism belong to CYP2D6 and CYP2B6. mdpi.comlongdom.org

Key Cytochrome P450 Isoforms in Cinnarizine Metabolism

| CYP Isoform | Metabolic Reaction Catalyzed | Location of Action on Cinnarizine |

|---|---|---|

| CYP2D6 | p-hydroxylation | Cinnamyl phenyl ring |

| CYP2B6 | p-hydroxylation | Diphenylmethyl group |

Postulated Metabolic Pathways and Metabolite Identification (In Vitro and Animal Models)

Studies in both in vitro systems and animal models have elucidated the main metabolic routes for cinnarizine, which primarily involve oxidation and potential subsequent conjugation reactions.

The principal phase I metabolic pathways for cinnarizine are oxidative reactions, including ring-hydroxylations and N-desalkylations. bioivt.com Investigations using rat liver microsomes have successfully identified several key oxidative metabolites. illumina.com These reactions require NADPH and are inhibited by carbon monoxide, which is characteristic of CYP-mediated processes. illumina.com

The identified metabolites in rat models include:

M-1 (1-(diphenylmethyl)piperazine): Formed via N-dealkylation.

M-2 (1-(diphenylmethyl)-4-[3-(4'-hydroxyphenyl)-2-propenyl]piperazine): A product of hydroxylation on the cinnamyl ring. illumina.com The formation of this specific metabolite is linked to the debrisoquine/sparteine-type polymorphic drug oxidation, indicating CYP2D6 involvement. illumina.com

M-3 (Benzophenone): A further breakdown product. illumina.com

M-4 (1-[(4'-hydroxyphenyl)-phenylmethyl]-4-(3-phenyl-2-propenyl)piperazine): A product of hydroxylation on the diphenylmethyl ring. illumina.com

Identified Oxidative Metabolites of Cinnarizine in Rat Liver Microsomes

| Metabolite ID | Chemical Name | Metabolic Pathway |

|---|---|---|

| M-1 | 1-(diphenylmethyl)piperazine | N-dealkylation |

| M-2 | 1-(diphenylmethyl)-4-[3-(4'-hydroxyphenyl)-2-propenyl]piperazine | Ring Hydroxylation |

| M-3 | Benzophenone | N-dealkylation and subsequent oxidation |

| M-4 | 1-[(4'-hydroxyphenyl)-phenylmethyl]-4-(3-phenyl-2-propenyl)piperazine | Ring Hydroxylation |

Following phase I oxidative reactions, metabolites are often subject to phase II conjugation to further increase their water solubility and facilitate excretion. While direct studies on cinnarizine conjugation are limited, research on analogous compounds provides insight. For example, dipfluzine, a derivative of cinnarizine, is metabolized via N-desalkylation, and its resulting metabolites are further conjugated with glucuronic acid and/or sulfuric acid before excretion in urine. nih.gov This suggests that the hydroxylated metabolites of cinnarizine likely undergo similar glucuronidation or sulfation pathways.

Comparative In Vitro Metabolism Across Non-Clinical Species

The selection of appropriate animal models for preclinical studies heavily relies on understanding the similarities and differences in drug metabolism compared to humans. mdpi.comresearchgate.net Significant interspecies differences can exist in CYP isoform composition, expression levels, and catalytic activities, which can alter a drug's metabolic profile. researchgate.netdrugbank.com For CYPs involved in cinnarizine metabolism, such as CYP2D6 and CYP2C families, notable differences in activity across species like rats, dogs, and monkeys have been documented, necessitating caution when extrapolating data to humans. researchgate.net

In Vitro Metabolic Interactions with Other Chemical Entities (e.g., Clofibrate)

In vitro studies are essential for predicting potential drug-drug interactions. An evaluation of the interaction between cinnarizine and clofibrate (B1669205) indicates that clofibrate can influence the metabolic breakdown of cinnarizine. Specifically, the metabolism of cinnarizine can be decreased when it is combined with clofibrate. bioivt.comnih.gov This suggests that clofibrate may act as an inhibitor of the cytochrome P450 enzymes responsible for cinnarizine's biotransformation, such as CYP2D6. It is also noted that fibric acid derivatives like clofibrate have the potential to induce certain cytochrome P450 enzymes, indicating that their interactions can be complex.

Inhibition or Induction of Cinnarizine Metabolic Enzymes by Co-Exposure

The biotransformation of cinnarizine is significantly influenced by the co-administration of other chemical compounds that can act as inhibitors or inducers of its metabolic enzymes. The primary enzyme responsible for the oxidative metabolism of cinnarizine is Cytochrome P450 2D6 (CYP2D6). nih.govnih.govmdpi.com In vitro studies using human liver microsomes have demonstrated that the ring-hydroxylation of cinnarizine is highly correlated with CYP2D6 activity. nih.gov Consequently, substances that modulate the function of this enzyme can alter the metabolic rate and clearance of cinnarizine.

Inhibition of CYP2D6 by co-administered compounds can lead to decreased metabolism of cinnarizine. For instance, quinidine, a selective and potent inhibitor of CYP2D6, has been shown to significantly suppress the ring-hydroxylase activities of cinnarizine in human liver microsomes. nih.gov Other compounds have also been identified as potential inhibitors of cinnarizine metabolism, which may lead to an increase in its plasma concentration. Conversely, the induction of metabolic enzymes can accelerate the biotransformation of cinnarizine, potentially reducing its systemic exposure. The metabolism of cinnarizine can be increased when combined with compounds like adalimumab or belinostat.

The table below summarizes the effects of various co-administered compounds on the metabolism of cinnarizine.

| Compound | Effect on Cinnarizine Metabolism | Potential Consequence |

| Inhibitors | ||

| Abametapir | Serum concentration can be increased | Increased therapeutic or adverse effects |

| Adagrasib | Metabolism can be decreased | Increased therapeutic or adverse effects |

| Amprenavir | Metabolism can be decreased | Increased therapeutic or adverse effects |

| Clofibrate | Metabolism can be decreased | Increased therapeutic or adverse effects |

| Codeine | Metabolism can be decreased | Increased therapeutic or adverse effects |

| Quinidine | Ring-hydroxylation suppressed (in vitro) nih.gov | Decreased metabolism |

| Inducers | ||

| Abatacept | Metabolism can be increased | Decreased therapeutic efficacy |

| Adalimumab | Metabolism can be increased | Decreased therapeutic efficacy |

| Anakinra | Metabolism can be increased | Decreased therapeutic efficacy |

| Belinostat | Metabolism can be increased | Decreased therapeutic efficacy |

This table is generated based on available drug interaction data; the clinical significance of these interactions may vary.

Reciprocal Effects on the Metabolism of Co-Administered Compounds (In Vitro)

In vitro investigations indicate that cinnarizine can reciprocally affect the metabolism of other co-administered compounds. By acting on metabolic enzymes, cinnarizine has the potential to inhibit the biotransformation of various substrates. This inhibitory action can lead to elevated concentrations of the affected compounds, a factor of consideration in polypharmacy.

Data suggests that cinnarizine may decrease the metabolism of a range of drugs that are substrates for various enzymes. For example, the metabolism of compounds such as the antiviral agent acyclovir, the antidepressant agomelatine, and the alkylating agent bendamustine (B91647) can be decreased when combined with cinnarizine. Similarly, the biotransformation of antipyrine, a probe substrate for assessing hepatic enzyme activity, can be reduced in the presence of cinnarizine. These findings highlight the potential of cinnarizine to act as a perpetrator in drug-drug interactions by modifying the metabolic clearance of other therapeutic agents.

The following table details the potential in vitro effects of cinnarizine on the metabolism of several co-administered compounds.

| Co-Administered Compound | Potential Effect of Cinnarizine on its Metabolism |

| Abrocitinib | Metabolism can be decreased |

| Acyclovir | Metabolism can be decreased |

| Agomelatine | Metabolism can be decreased |

| Aminophenazone | Metabolism can be decreased |

| Amitriptyline | Metabolism can be decreased |

| Antipyrine | Metabolism can be decreased |

| Apixaban | Metabolism can be decreased |

| Bendamustine | Metabolism can be decreased |

| Clomipramine | Metabolism can be decreased |

| Vorasidenib | Metabolism can be decreased |

This table is generated based on available drug interaction data and reflects potential in vitro effects.

Vi. Structure Activity Relationship Sar Studies of Cinnarizine and Analogues

Correlative Analysis of Cinnarizine (B98889) Structural Motifs with Receptor Binding Affinities

The multi-receptor binding profile of cinnarizine is a hallmark of the diphenylmethylpiperazine class. The structure-activity relationship (SAR) reveals that specific components of the molecule are essential for high-affinity binding to histamine (B1213489) H1, dopamine (B1211576) D2, and calcium channel receptors.

The diphenylmethyl (or benzhydryl) moiety is a critical pharmacophore for H1 receptor antagonism. The two aromatic rings provide extensive hydrophobic interactions within the receptor binding pocket. The potency of analogues is highly sensitive to substitutions on these phenyl rings. For instance, the analogue flunarizine (B1672889), which features a fluorine atom at the para-position of each phenyl ring, exhibits a distinct pharmacological profile compared to the unsubstituted cinnarizine. researchgate.net

The piperazine (B1678402) ring serves as a central scaffold, providing a specific spatial arrangement for the two key substituents: the diphenylmethyl group and the side chain attached to the other nitrogen. This ring is a common feature in many H1 and D2 receptor antagonists.

| Compound | Key Structural Modification | General Effect on Receptor Affinity |

|---|---|---|

| Cinnarizine | Unsubstituted Diphenylmethyl Group | Balanced affinity for H1, D2, and Ca2+ channels. |

| Flunarizine | Di-fluoro substitution on Diphenylmethyl Group | Potent Ca2+ channel and dopamine D2 receptor blockade. nih.govnih.gov |

| Cyclizine | Methyl group instead of Cinnamyl group | Primarily H1 and muscarinic antagonist activity. |

Structure-Activity Relationship for Calcium Channel Blocking Efficacy and Selectivity

Cinnarizine is known to inhibit both L-type and T-type voltage-gated calcium channels. drugbank.com Recent high-resolution structural studies have revealed that cinnarizine acts as a direct pore blocker of the human Cav1.3 L-type calcium channel. This provides a detailed molecular basis for its SAR.

The molecule lodges itself directly in the central cavity of the channel's pore, physically obstructing the pathway for calcium ions. The binding is stabilized by extensive hydrophobic interactions:

The diphenylmethane (B89790) group occupies a hydrophobic pocket within the channel pore.

The cinnamyl group is also positioned within the central cavity, contributing to the binding affinity.

The analogue Flunarizine , which is structurally identical to cinnarizine except for the addition of two para-fluoro substituents on the phenyl rings, is reported to be a more potent calcium channel blocker. wikipedia.orgresearchgate.net This suggests that the electron-withdrawing fluorine atoms enhance the interaction with the channel pore, potentially by altering the electronic properties or conformation of the diphenylmethyl moiety. The selectivity for different calcium channel subtypes (e.g., L-type vs. T-type) is also influenced by these structural features, although flunarizine is generally considered a non-selective blocker. nih.gov

SAR Elucidation for Antihistaminic and Antidopaminergic Properties

The antihistaminic (H1) and antidopaminergic (D2) activities of cinnarizine are fundamental to its therapeutic applications and side-effect profile.

Antihistaminic (H1) Activity: The core requirements for H1 antagonism in this chemical class are well-established. The diarylmethylpiperazine scaffold is key. The two phenyl rings provide the necessary hydrophobic interactions with the H1 receptor. The basic tertiary amine within the piperazine ring is also crucial, as it is expected to be protonated at physiological pH and form an ionic bond with a conserved aspartate residue in the receptor.

Antidopaminergic (D2) Activity: The D2 receptor blocking properties of cinnarizine and its analogue flunarizine are significant and are responsible for their potential to cause extrapyramidal side effects, such as parkinsonism. nih.govresearchgate.net The piperazine scaffold is a common feature in many D2 antagonists. The nature of the substituents on both the aromatic rings and the piperazine nitrogen dictates the affinity and selectivity for dopamine receptor subtypes. Studies have shown that both cinnarizine and flunarizine reduce the binding potential of D2 receptors in the striatum, confirming their neuroleptic-like action. nih.gov The di-fluorination in flunarizine appears to contribute to a potent D2 blockade.

Influence of Stereochemical Configuration on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of drugs. This is because biological targets like receptors and enzymes are themselves chiral, leading to stereoselective interactions. nih.gov

The cinnarizine molecule, with its two identical phenyl rings on the benzhydryl carbon, is achiral and does not exist as enantiomers. However, the introduction of a substituent on one of the phenyl rings would create a chiral center at the benzhydryl carbon, leading to two enantiomers (R and S forms).

The importance of stereochemistry is clearly demonstrated in closely related diphenylmethylpiperazine antihistamines. For example, Cetirizine , an H1 antagonist, is a racemic mixture containing both R- and L-enantiomers. Pharmacological studies have shown a significant difference in their activity:

Levocetirizine (the L-enantiomer) is the primary active form, possessing a much higher binding affinity for the H1 receptor than its counterpart.

Dextrocetirizine (the D-enantiomer) has a significantly lower affinity for the H1 receptor. researchgate.net

This difference in activity between enantiomers is quantified by the eudysmic ratio. Levocetirizine is considered the eutomer (the more active enantiomer), while dextrocetirizine is the distomer (the less active one). This principle highlights that if analogues of cinnarizine were synthesized with an asymmetric diphenylmethyl group, it would be crucial to separate and evaluate the individual enantiomers, as one would likely be significantly more potent or possess a different activity profile than the other.

| Compound | Enantiomer | H1 Receptor Affinity (Ki) | Pharmacological Role |

|---|---|---|---|

| Cetirizine | Levocetirizine (L-enantiomer) | ~3 nM researchgate.net | Eutomer (Active Form) researchgate.net |

| Dextrocetirizine (D-enantiomer) | ~100 nM researchgate.net | Distomer (Less Active Form) researchgate.net |

Vii. Theoretical and in Vitro Pharmacological Applications of Cinnarizine

Exploration of Anticancer Mechanisms and In Vitro Efficacy in Neoplastic Cell Lines

In vitro studies have highlighted the potential of cinnarizine (B98889) as an agent with anticancer properties, demonstrating its efficacy against various cancer cell lines.

Research has shown that cinnarizine can trigger significant apoptotic activity in both lymphoma and multiple myeloma cell lines in a concentration-dependent manner. iiarjournals.orgnih.gov This effect was observed across various human and murine myeloma and lymphoma cell lines. iiarjournals.org Notably, healthy cells were largely unaffected, suggesting a selective induction of apoptosis. iiarjournals.orgresearchgate.net The proposed mechanism for this selective action is the inhibition of the WNT signaling pathway, which is known to be activated in lymphoma and myeloma. nih.govresearchgate.net

Doses of approximately 35 μM were found to reduce cell viability by 50% in the majority of the tested myeloma and lymphoma cell lines. iiarjournals.org However, some cell lines, such as KMS-18 and OPM-2 myeloma cells, along with SU DHL 4 lymphoma cells, exhibited lower sensitivity to cinnarizine. iiarjournals.org In contrast, concentrations of at least 180 μM were required to reduce the viability of healthy cells to 50%. iiarjournals.org The pro-apoptotic effects of cinnarizine on human myeloma and lymphoma cells were also reproducible in murine myeloma cells. iiarjournals.org

| Cell Line Type | Observation | Concentration for 50% Viability Reduction |

|---|---|---|

| Most Myeloma and Lymphoma Cell Lines | Significant apoptotic activity | ~35 μM |

| KMS-18 and OPM-2 Myeloma Cells | Less sensitive to cinnarizine | Higher than 35 μM |

| SU DHL 4 Lymphoma Cells | Less sensitive to cinnarizine | Higher than 35 μM |

| Healthy Cells | Mainly unaffected at lower concentrations | At least 180 μM |

Cinnarizine has demonstrated a dose-dependent reduction in the viability of MDAMB-231 and MCF-7 breast cancer cells. nih.gov This is attributed to the disruption of the cell cycle, with a reduction in the S-phase and an accumulation of cells in the G1-phase. nih.gov The mechanism involves the disturbance of mitochondrial membrane potentials, leading to the release of cytochrome C into the cytosol and the activation of caspase-3, which in turn induces apoptosis through the mitochondrial pathway. nih.gov

Molecular modeling studies suggest that cinnarizine fits well within the C2 domain of protein kinase C (PKC) and interacts extensively with its protein residues. nih.gov Cinnarizine was found to bind to PKC with a dissociation constant (Kd) of [Formula: see text]M. nih.gov In breast cancer cells, cinnarizine stimulation leads to the translocation of PKC-[Formula: see text] to the plasma membrane. nih.gov

| Cell Line | IC₅₀ (μg/mL) |

|---|---|

| MDAMB-231 | [Formula: see text] |

| MCF-7 | [Formula: see text] |

Theoretical Basis for Nootropic Potential and Cerebrovascular Effects (In Vitro Models)

The potential nootropic effects of cinnarizine are linked to its vasorelaxing abilities, which are primarily due to its calcium channel blockade. wikipedia.org This action is most prominent in the brain. wikipedia.org Cinnarizine inhibits the influx of calcium into red blood cells, which enhances the elasticity of the cell wall. wikipedia.org This increased flexibility of red blood cells leads to a decrease in blood viscosity, allowing for more efficient blood flow through constricted vessels to deliver oxygen to tissues. wikipedia.org

Cinnarizine is classified as a selective antagonist of T-type voltage-operated calcium ion channels. wikipedia.org Its binding to these channels blocks them and maintains them in an inert state. wikipedia.org

Research into Local Anesthetic Properties (In Vitro Assays)

Cinnarizine is recognized for having a local anesthetic effect. nih.gov This property is associated with its action as a calcium channel blocker. drugbank.com By inhibiting the influx of calcium ions, cinnarizine can interfere with nerve signal transmission, which is a fundamental mechanism of local anesthesia.

Q & A

Q. What experimental models are appropriate for studying clofibrate’s lipid-lowering mechanisms?

Methodological Answer:

- Use rodent models to assess hepatic triglyceride reduction via PPARα activation .

- Conduct human clinical trials with placebo controls to measure cholesterol and bilirubin levels, ensuring randomization and stratification by baseline lipid profiles .

- Validate findings with in vitro assays (e.g., hepatocyte cultures) to isolate PPARα-dependent pathways .

Q. Which assays are critical for evaluating clofibrate’s efficacy in reducing serum triglycerides?

Methodological Answer:

- Employ enzymatic colorimetric assays (e.g., glycerol-3-phosphate oxidase) to quantify triglyceride levels in plasma .

- Use high-performance liquid chromatography (HPLC) to measure clofibrate metabolites in serum, ensuring calibration with internal standards .

- Validate results against RNA-seq data to correlate lipid reduction with PPARα target gene expression (e.g., ACOX1, CPT1A) .

Q. How should preclinical safety profiles of clofibrate be assessed?

Methodological Answer:

- Conduct 6-month rodent carcinogenicity studies with histopathological analysis of liver tissue to detect hepatocellular carcinoma .

- Monitor serum transaminases (ALT/AST) and bile acids to evaluate hepatotoxicity .

- Include marmosets in long-term toxicity studies due to their resistance to clofibrate-induced tumors .

Advanced Research Questions

Q. How can molecular docking elucidate clofibrate’s interactions with non-classical targets like DAPP1 and ELL2?

Methodological Answer:

- Perform AutoDock Vina simulations using crystallographic structures of DAPP1 (PDB ID) and clofibrate, optimizing poses with Lamarckian genetic algorithms .

- Validate binding affinity scores (e.g., -4.9 kcal/mol for DAPP1) via isothermal titration calorimetry (ITC) .

- Corrogate findings with siRNA knockdown of DAPP1/ELL2 in cell lines to assess functional relevance in inflammation pathways .

Q. What methodologies resolve contradictions in clofibrate’s clinical efficacy data across regions?

Methodological Answer:

- Perform meta-regression of randomized trials (e.g., Iranian neonatal studies vs. global data ) to identify confounding variables (e.g., genetic polymorphisms, co-therapies).

- Apply Bayesian hierarchical models to account for heterogeneity in phototherapy protocols and clofibrate dosing (e.g., 100 mg/kg in preterms vs. term neonates) .

- Address bias using sensitivity analyses excluding single-country studies .

Q. How to investigate PPARα-independent mechanisms of clofibrate-induced heme oxygenase 1 (HO-1) expression?

Methodological Answer:

- Use PPARα-knockout murine models treated with clofibrate to isolate ROS-dependent HO-1 induction .

- Quantify ROS levels via DCFDA fluorescence and validate with NAC (N-acetylcysteine) co-treatment to suppress HO-1 promoter activity .

- Integrate ChIP-seq data to identify transcription factors (e.g., NRF2) binding to the HO-1 promoter .

Q. What experimental designs assess clofibrate’s role in enhancing N-nitrosamine hepatocarcinogenicity?

Methodological Answer:

- Co-administer clofibrate with N-nitrosodiethylamine in rats, comparing tumor incidence to monotherapy groups .

- Analyze liver proteomic profiles via 2D gel electrophoresis to identify dysregulated peroxisomal enzymes .

- Use RNA interference to silence PPARα in carcinogenesis models, testing if clofibrate’s effects persist .

Q. How to evaluate adherence’s confounding effect on clofibrate mortality data in clinical trials?

Methodological Answer:

- Apply per-protocol vs. intention-to-treat (ITT) analyses to the Coronary Drug Project dataset, stratifying by adherence (≥80% vs. <80% compliance) .

- Use Cox proportional hazards models to adjust for baseline covariates (e.g., age, cholesterol) that correlate with adherence .

- Conduct mediation analysis to disentangle direct drug effects from adherence-related behavioral factors .

Contradictory Data and Safety Concerns

Q. Why do rodent studies report clofibrate-induced hepatocellular carcinoma, while marmosets and humans show no significant risk?

Methodological Analysis:

- Species-specific differences in PPARα signaling : Rodents exhibit robust peroxisome proliferation, unlike primates .

- Design cross-species RNA-seq studies comparing hepatic gene expression post-clofibrate exposure .

- Evaluate DNA repair mechanisms in marmosets using comet assays to explain resistance to genotoxicity .

Q. How to reconcile clofibrate’s efficacy in neonatal hyperbilirubinemia with its withdrawal in adults?

Methodological Analysis:

- Conduct risk-benefit analyses weighing short-term bilirubin reduction in neonates against long-term adult carcinogenicity .

- Develop structure-activity relationship (SAR) models to modify clofibrate’s scaffold, reducing gallstone risk while retaining efficacy .

- Propose limited-use protocols with strict monitoring of liver enzymes in neonatal populations .

Key Data from Evidence

- Molecular Docking : Clofibrate binds DAPP1/ELL2 with affinity scores of -4.9 kcal/mol and -5.2 kcal/mol, suggesting anti-inflammatory potential .

- Clinical Trials : Clofibrate reduces phototherapy duration by 23.8 hours in preterms (95% CI: -30.46 to -17.18) and 25.4 hours in term neonates .

- Carcinogenicity : Hepatocellular carcinoma incidence in rats: 15-20% with chronic clofibrate; no increase in marmosets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.